Methanetrisulfonyl trifluoride
Description
Significance of Highly Fluorinated Compounds in Contemporary Chemical Synthesis
Highly fluorinated compounds are of immense significance in modern chemical synthesis due to the unique properties conferred by the fluorine atoms. The high electronegativity of fluorine can lead to profound changes in the electronic environment of a molecule, influencing its reactivity, acidity, and stability. For instance, the replacement of hydrogen with fluorine often enhances the thermal and metabolic stability of a compound, a property that is highly sought after in the development of pharmaceuticals and advanced materials. acs.orgnih.gov Furthermore, the introduction of multiple fluorine atoms can create unique steric and electronic environments, enabling novel chemical transformations and the synthesis of molecules with unprecedented properties.
Overview of Sulfonyl Fluoride (B91410) Chemistry
Sulfonyl fluorides (R-SO₂F) are a class of organosulfur compounds characterized by a sulfonyl group attached to a fluorine atom. They have emerged as exceptionally useful and versatile building blocks in organic synthesis. nih.gov A key aspect of their chemistry is the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a concept championed by Nobel laureate K. Barry Sharpless. researchgate.net This click chemistry reaction allows for the reliable and efficient formation of strong covalent bonds between a sulfonyl fluoride and a nucleophile. researchgate.netacs.org Sulfonyl fluorides are generally more stable and less prone to hydrolysis than their sulfonyl chloride counterparts, yet they exhibit excellent reactivity under specific conditions, making them ideal for a wide range of chemical transformations, including their use as covalent probes in chemical biology and drug discovery. acs.orgacs.org
Scope and Research Focus on Methanetrisulfonyl Trifluoride
This article will now narrow its focus to a specific and intriguing example of a highly fluorinated sulfonyl compound: this compound. With the chemical formula HC(SO₂F)₃, this compound is also known as tris(fluorosulfonyl)methane. The presence of three highly electron-withdrawing fluorosulfonyl groups attached to a single carbon atom imparts unique and extreme chemical properties to this molecule. The subsequent sections will detail what is known about its synthesis, chemical and physical properties, and the limited but significant research that has been conducted on this compound.
Structure
2D Structure
3D Structure
Properties
CAS No. |
75533-68-5 |
|---|---|
Molecular Formula |
CHF3O6S3 |
Molecular Weight |
262.2 g/mol |
IUPAC Name |
methanetrisulfonyl fluoride |
InChI |
InChI=1S/CHF3O6S3/c2-11(5,6)1(12(3,7)8)13(4,9)10/h1H |
InChI Key |
ULOHMAFOISLKBO-UHFFFAOYSA-N |
Canonical SMILES |
C(S(=O)(=O)F)(S(=O)(=O)F)S(=O)(=O)F |
Origin of Product |
United States |
Synthetic Methodologies for Methanetrisulfonyl Trifluoride and Its Derivatives
Direct Synthetic Routes to Methanetrisulfonyl Trifluoride
The direct synthesis of this compound, HC(SO₂F)₃, is a key process for accessing this foundational compound. Research has established a definitive route to obtain this molecule. One of the primary methods involves the reaction of tris(methylsulfonyl)methane with fluorinating agents. A notable synthesis was reported by Klöter, Pritzkow, and Seppelt, which provides a clear pathway to obtaining tris(fluorosulfonyl)methane, HC(SO₂F)₃. scribd.com This foundational method is crucial for the subsequent synthesis of its various derivatives.
Synthesis of Halogenated Methanetrisulfonyl Trifluorides
The introduction of halogen atoms onto the central carbon of the this compound backbone yields a class of halogenated derivatives with modified chemical properties. These syntheses utilize specific halogenating agents to achieve fluorination, chlorination, bromination, and iodination.
The synthesis of fluorothis compound, FC(SO₂F)₃, is accomplished through the direct fluorination of this compound. sci-hub.se This reaction employs xenon difluoride (XeF₂) as the fluorinating agent. sci-hub.seresearchgate.net The process is typically carried out in a suitable solvent like dichlorodifluoromethane (B179400) at low temperatures, such as -10 °C, to yield the desired fluorinated product. sci-hub.se Xenon difluoride is a powerful fluorinating agent capable of substituting the methine proton with a fluorine atom. researchgate.netle.ac.ukchem-soc.simit.edu
Table 1: Fluorination of this compound
| Starting Material | Reagent | Product | Reaction Conditions |
| This compound | Xenon difluoride (XeF₂) | Fluorothis compound | Dichlorodifluoromethane, -10 °C sci-hub.se |
For the synthesis of other halogenated derivatives, a different precursor, silver(I) tris(fluorosulfonyl)methanide [AgC(SO₂F)₃], is utilized. This silver salt serves as a versatile intermediate for introducing chlorine, bromine, and iodine. The chloro-, bromo-, and iodomethanetrisulfonyl trifluorides are prepared by reacting the silver salt with the corresponding elemental halogens (Cl₂, Br₂, I₂). sci-hub.se
The reactions are generally performed at varying temperatures depending on the halogen's reactivity:
Chlorination: The reaction with chlorine is conducted at 80-90 °C, yielding chlorothis compound in 83% yield. sci-hub.se
Bromination: Bromination is carried out at a lower temperature range of 40-50 °C, producing bromothis compound with an 85% yield. sci-hub.se
Iodination: The reaction with iodine proceeds efficiently at room temperature (20 °C), resulting in iodothis compound with a high yield of 92%. sci-hub.se
Table 2: Halogenation using Silver(I) Tris(fluorosulfonyl)methanide
| Reagent | Product | Reaction Conditions | Yield |
| Chlorine (Cl₂) | Chlorothis compound | 80-90 °C | 83% sci-hub.se |
| Bromine (Br₂) | Bromothis compound | 40-50 °C | 85% sci-hub.se |
| Iodine (I₂) | Iodothis compound | 20 °C | 92% sci-hub.se |
Preparation of Aci-Form Derivatives of Methanetrisulfonyl Fluoride (B91410)
Aryl esters of the aci-form of methanetrisulfonyl fluoride represent another important class of derivatives. These compounds are formed through a multi-step process involving arenediazonium salts.
The aryl esters of the aci-form of methanetrisulfonyl fluoride are synthesized via the thermal decomposition of precursor molecules known as arenediazoniotris(fluorosulfonyl)methanides. researchgate.netlookchem.comresearchgate.net This decomposition reaction leads to the formation of the target aryl esters. lookchem.comresearchgate.net The structure of these resulting compounds has been confirmed through X-ray crystal analysis and NMR spectroscopy. lookchem.com
The necessary precursors, arenediazoniotris(fluorosulfonyl)methanides, are themselves produced from the reaction between methanetrisulfonyl fluoride and arenediazonium chlorides. researchgate.netlookchem.comresearchgate.net This initial reaction sets the stage for the subsequent thermal decomposition to yield the final aci-form derivatives. researchgate.netresearchgate.net Arenediazonium salts are versatile reagents in organic synthesis, known for their ability to generate a variety of substituted aromatic compounds. libretexts.org
Reactivity and Reaction Mechanisms of Methanetrisulfonyl Trifluoride
Halogenation Reactions of the Methane (B114726) Core
The hydrogen atom on the central carbon of methanetrisulfonyl trifluoride is acidic and can be removed to form the tris(fluorosulfonyl)methanide anion, [C(SO₂F)₃]⁻. This anion can then react with various halogenating agents. The halogenation of the methane core is typically achieved via the silver(I) salt of tris(fluorosulfonyl)methane, Ag[C(SO₂F)₃], which serves as a convenient starting material.
The reaction of silver(I) tris(fluorosulfonyl)methanide with elemental halogens such as chlorine, bromine, and iodine leads to the formation of the corresponding halomethanetrisulfonyl trifluorides. sci-hub.se Direct fluorination of the methane core is more challenging but can be accomplished using powerful fluorinating agents like xenon difluoride (XeF₂). sci-hub.se The reaction with xenon difluoride, conducted in dichlorodifluoromethane (B179400) at low temperatures, yields fluorothis compound. sci-hub.se
Table 1: Halogenation Reactions of this compound Derivatives
| Starting Material | Reagent | Product | Reference |
|---|---|---|---|
| Ag[C(SO₂F)₃] | Cl₂ | ClC(SO₂F)₃ | sci-hub.se |
| Ag[C(SO₂F)₃] | Br₂ | BrC(SO₂F)₃ | sci-hub.se |
| Ag[C(SO₂F)₃] | I₂ | IC(SO₂F)₃ | sci-hub.se |
| HC(SO₂F)₃ | XeF₂ | FC(SO₂F)₃ | sci-hub.se |
Reactions Involving Aci-Forms of Methanetrisulfonyl Fluoride (B91410)
This compound can exist in its aci-form, which is a constitutional isomer. The aryl esters of the aci-form of methanetrisulfonyl fluoride are key intermediates in a variety of reactions. These esters are typically generated through the thermal decomposition of arenediazoniotris(fluorosulfonyl)methanides, which are themselves produced from the reaction of this compound with arenediazonium chlorides. researchgate.netresearchgate.netresearchgate.netlookchem.com The resulting ylides exhibit unique reactivity at the ylide fluorine atom and the carbon-sulfur double bond.
Substitution Reactions at Ylide Fluorine Atoms with Silicon-Containing Reagents
The ylide fluorine atom in the aryl esters of the aci-form of methanetrisulfonyl fluoride is susceptible to nucleophilic substitution. Research by Yagupolskii and Savina has shown that this fluorine atom can be replaced by various groups using silicon-containing reagents. researchgate.netresearchgate.netresearchgate.net For instance, reactions with silylated amines or phosphines can introduce NR₂ and PPh₂ groups, respectively.
Reactions of Ylide Fluorine Atoms with Phenyllithium (B1222949)
The ylide fluorine atom can also be substituted by a phenyl group through reaction with phenyllithium (C₆H₅Li). researchgate.netresearchgate.netresearchgate.net This reaction provides a method for the carbon-carbon bond formation at the central carbon of the original this compound scaffold.
Addition Reactions of Ylides with Cesium Fluoride and Silver Fluorides at Carbon-Sulfur Bonds
In addition to substitution at the ylide fluorine, the aryl ester ylides can undergo addition reactions at the carbon-sulfur double bond. The addition of cesium fluoride (CsF) and silver fluorides (AgF) has been observed to occur across the C=S bond in diglyme (B29089) as a solvent. researchgate.net This reactivity highlights the electrophilic character of the sulfur atom in the ylide structure.
Table 2: Reactions of Aryl Esters of the Aci-Form of Methanetrisulfonyl Fluoride
| Reaction Type | Reagent | Site of Reaction | Product Type | Reference |
|---|---|---|---|---|
| Substitution | Silicon-containing reagents (e.g., silylated amines) | Ylide fluorine atom | Substituted ylide (e.g., with NR₂ group) | researchgate.netresearchgate.netresearchgate.net |
| Substitution | Phenyllithium | Ylide fluorine atom | Phenyl-substituted ylide | researchgate.netresearchgate.netresearchgate.net |
| Addition | Cesium Fluoride (CsF) | Carbon-sulfur double bond | Adduct at C=S bond | researchgate.net |
| Addition | Silver Fluorides (AgF) | Carbon-sulfur double bond | Adduct at C=S bond | researchgate.net |
Addition Reactions with Unsaturated Organic Substrates
Tris(fluorosulfonyl)methane can participate in addition reactions with unsaturated organic compounds, such as alkenes and alkynes. These reactions are typically initiated by the formation of the tris(fluorosulfonyl)methyl radical or anion, which then adds across the double or triple bond.
For example, the addition of tris(fluorosulfonyl)methane to styrene (B11656) and phenylacetylene (B144264) has been reported. scribd.com These reactions lead to the formation of functionalized alkanes and alkenes, respectively, incorporating the tris(fluorosulfonyl)methyl group. The specific conditions of the reaction, such as the presence of initiators or bases, can influence the reaction pathway and the nature of the final products.
Investigations into Reaction Intermediates and Pathways
The reactions of this compound and its derivatives proceed through various reactive intermediates, including carbanions, radicals, and ylides. The formation of the tris(fluorosulfonyl)methanide anion is a key step in its halogenation and in some addition reactions. sci-hub.se This anion is stabilized by the strong inductive effect of the three fluorosulfonyl groups.
In the reactions of the aci-form aryl esters, the ylide structure itself is a crucial intermediate. The substitution reactions at the ylide fluorine atom likely proceed through a nucleophilic aromatic substitution-type mechanism or an addition-elimination pathway. cas.cn The reactions involving phenyllithium suggest the formation of an ate complex as a possible intermediate.
The addition reactions to unsaturated systems can proceed via either radical or ionic pathways. Radical mechanisms are often implicated in the addition to alkenes and alkynes, where a radical initiator can abstract the acidic proton from this compound to generate the tris(fluorosulfonyl)methyl radical. acs.org This radical then adds to the unsaturated substrate. Ionic mechanisms can also occur, particularly in the presence of bases, where the tris(fluorosulfonyl)methanide anion acts as the nucleophile.
The thermal decomposition of arenediazoniotris(fluorosulfonyl)methanides to form the aryl esters of the aci-form is believed to proceed through a diazonium salt intermediate. researchgate.netresearchgate.netresearchgate.netlookchem.com The stability and decomposition of these diazonium species are critical to the successful synthesis of the reactive ylides. masterorganicchemistry.com
Further detailed mechanistic studies, including kinetic analysis and computational modeling, would provide deeper insights into the transition states and energy profiles of these complex reactions.
Applications in Advanced Organic Synthesis and Catalysis
Role as a Reagent in Complex Organic Transformations
Methanetrisulfonyl trifluoride serves as a key precursor and reagent in the synthesis of specialized halogenated compounds. sci-hub.se Its methanide (B1207047) anion, silver(I) tris(fluorosulfonyl)methanide, can be readily halogenated. For instance, treatment with elemental chlorine, bromine, or iodine yields the corresponding chloro-, bromo-, and iodomethanetrisulfonyl trifluorides. sci-hub.se Direct fluorination of this compound with xenon difluoride provides a route to fluorothis compound. sci-hub.se
Another significant application is its reaction with arenediazonium chlorides. This reaction leads to the formation of arenediazoniotris(fluorosulfonyl)methanides, which upon thermal decomposition, yield aryl esters of the aci form of methanetrisulfonyl fluoride (B91410). researchgate.net These resulting ylides are themselves reactive intermediates, capable of undergoing further transformations, such as substitution of the ylide fluorine atom. researchgate.net
Catalytic Applications of Tris(fluorosulfonyl)methane Analogs
Tris(fluorosulfonyl)methane, a close analog of this compound, is distinguished by its exceptionally high C-H acidity. ioch.org.ua This property makes it a potent Brønsted acid catalyst for various organic reactions.
The acidity of tris(fluorosulfonyl)methane has been measured and compared to other well-known superacids, highlighting its remarkable catalytic potential.
| Compound | pKa | Reference |
| Tris(fluorosulfonyl)methane | -12.5 | ioch.org.ua |
| Triflic acid (Trifluoromethanesulfonic acid) | -12 | ioch.org.ua |
This table displays the reported pKa values for Tris(fluorosulfonyl)methane and Triflic acid, demonstrating their comparable and exceptional acidity.
Friedel-Crafts Catalysis
One of the most notable catalytic applications of tris(fluorosulfonyl)methane is in Friedel-Crafts reactions. researchgate.netgoogle.com It has been demonstrated to be an effective homogeneous catalyst for this class of reactions, which are fundamental for forming carbon-carbon bonds in aromatic systems. ioch.org.ua The high acidity of tris(fluorosulfonyl)methane allows it to function as a powerful catalyst, likely by activating substrates through protonation, similar to the action of traditional Lewis or Brønsted acid catalysts used in these transformations. ioch.org.uaresearchgate.net Its efficacy has established it as a novel and valuable tool for chemists working on aromatic substitutions. google.com
Novel Synthetic Methodologies Leveraging this compound
New synthetic methods have been developed that capitalize on the unique reactivity of this compound. A key example involves its reaction with arenediazonium chlorides to produce arenediazoniotris(fluorosulfonyl)methanides. researchgate.net The subsequent thermal decomposition of these intermediates does not yield simple substitution products but instead forms aryl esters of the aci form of methanetrisulfonyl fluoride. researchgate.net
This transformation provides access to a class of reactive sulfur-containing ylides. These intermediates can be further functionalized; for example, the ylide fluorine atom can be substituted by various groups using silicon-containing reagents or by a phenyl group using phenyllithium (B1222949), opening pathways to novel and complex organofluorine and organosulfur compounds. researchgate.net
Theoretical and Computational Investigations of Methanetrisulfonyl Trifluoride
Quantum Chemical Studies of Molecular Structure and Electronic Properties
Quantum chemical calculations have been essential in determining the molecular and electronic characteristics of methanetrisulfonyl trifluoride, HC(SO2F)3, and its corresponding anion. A theoretical study focusing on the prototropic tautomerism and acidity of tris(fluorosulfonyl)methane provided significant insights. dntb.gov.ua Calculations on the tris(fluorosulfonyl)methanide anion, [C(SO2F)3]−, using ab initio methods at the HF/6-31G* level, indicated a propeller-like structure with C3 symmetry. dntb.gov.ua In this conformation, the central carbon atom is nearly coplanar with the three sulfur atoms, featuring S-C-S bond angles close to 120°. dntb.gov.ua
Density Functional Theory (DFT) has been employed to further investigate these structures. For instance, studies on related sulfonyl fluoride (B91410) anions have utilized methods like B3LYP and CCSD(T) to achieve reliable geometries. dtic.mil For the parent acid, HC(SO2F)3, DFT calculations offer detailed geometrical parameters. The high acidity of the compound is explained by the powerful electron-withdrawing capacity of the three sulfonyl fluoride groups, which stabilize the resulting methanide (B1207047) anion through charge delocalization. dntb.gov.ua
Natural Bond Orbital (NBO) analysis, a common tool in computational chemistry, helps in understanding the charge distribution within these molecules. mdpi.com Such analyses for related fluorinated compounds reveal significant positive charges on the sulfur atoms and negative charges on the highly electronegative oxygen and fluorine atoms, which is consistent with a highly polarized molecule. mdpi.comnih.gov
Table of Computed Geometrical Data for Tris(fluorosulfonyl)methanide Anion [C(SO2F)3]−
| Parameter | Value (HF/6-31G*) |
|---|---|
| Symmetry | C3 |
| S-C-S Bond Angle | ~120° |
| Conformation | Propeller-like |
Data sourced from theoretical studies on tris(fluorosulfonyl)methane and its anion. dntb.gov.ua
Computational Analysis of Reaction Mechanisms and Transition States
Computational chemistry provides powerful tools for mapping out the reaction mechanisms and transition states for molecules like this compound. montclair.edu The general approach involves calculating the energies of reactants, products, and the transition states that connect them on the potential energy surface. montclair.edunih.gov Techniques such as Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP) are often used to model these reaction pathways. nih.govnih.gov
For sulfonyl fluorides, a key reaction is the nucleophilic substitution at the sulfur atom. nih.gov Computational studies can distinguish between different possible mechanisms, such as a direct substitution of the fluorine atom or an elimination-addition pathway. nih.gov The analysis of the transition state structures and their corresponding energy barriers allows for the prediction of the most likely reaction pathway.
The deprotonation of the highly acidic this compound is a fundamental reaction. dntb.gov.ua Computational modeling can determine the transition state for the proton transfer to a base, providing insight into the reaction kinetics. The stability of the resulting tris(fluorosulfonyl)methanide anion is a critical factor driving this reaction. dntb.gov.ua Furthermore, the subsequent reactions of this anion with various electrophiles can be modeled to predict reactivity and regioselectivity.
Dynamics of Aci-Form Tautomerism and Reactivity
The tautomerism of this compound, specifically the potential for it to exist in an aci-form, has been a subject of theoretical investigation. dntb.gov.ua This process involves the migration of the acidic proton from the central carbon atom to an oxygen atom of one of the sulfonyl groups, resulting in a structural isomer with a S=O(OH)F group. A theoretical study on the prototropic tautomerism and acidity of tris(fluorosulfonyl)methane explored this phenomenon. dntb.gov.ua
Aryl ethers of the aci-form of this compound have been synthesized and their reactions studied, confirming the accessibility of this tautomeric form and its derivatives. dntb.gov.ua Computational studies are crucial for determining the relative energies of the normal and aci-tautomers and the energy barrier for the isomerization. The high acidity of the C-H bond in the normal form and the significant stability of the delocalized anion suggest that the aci-form is a higher-energy species.
The reactivity of the aci-form is predicted to be substantially different from the normal structure. The presence of a hydroxyl group bonded to a sulfur atom introduces new potential reaction sites. Computational analysis can explore the reaction mechanisms available to this tautomer, such as its reactions with electrophiles at the oxygen atom or subsequent rearrangement or fragmentation pathways.
Application of Advanced Computational Techniques in Fluorine Chemistry
The study of highly fluorinated and reactive compounds like this compound necessitates the use of advanced and robust computational methods to ensure accuracy. chinesechemsoc.orgwarwick.ac.uk The high electronegativity of fluorine and the presence of multiple lone pairs and complex electronic effects require theoretical models that can adequately capture these features. chinesechemsoc.org
High-level quantum chemical methods such as coupled-cluster theory (e.g., CCSD(T)) and sophisticated Density Functional Theory (DFT) functionals (e.g., M06-2X) are often required for reliable results. nih.govmaxapress.com The choice of the basis set is also critical; those including diffuse and polarization functions, such as 6-311++G(d,p) or aug-cc-pVTZ, are essential for accurately describing the electronic structure of anions and highly electronegative atoms. nih.govmaxapress.com
Furthermore, the influence of the solvent environment on the structure and reactivity of these polar molecules can be significant. maxapress.com Computational studies often incorporate solvent effects through implicit continuum models or by including explicit solvent molecules in the calculation. These advanced computational approaches are indispensable for providing a detailed and accurate understanding of the complex chemistry of fluorinated sulfonyl compounds. montclair.edu The integration of quantum-chemical insights into machine learning models is also an emerging area that can accelerate the prediction of properties and reactivity in complex chemical systems. cmu.edu
Future Research Directions and Unexplored Avenues
Development of Green and Sustainable Synthetic Routes for Methanetrisulfonyl Trifluoride
The current synthetic methodologies for this compound, while effective, often rely on traditional chemical processes that may not align with the modern principles of green and sustainable chemistry. Future research must prioritize the development of environmentally benign synthetic pathways. The principles of green chemistry, such as atom economy, use of renewable feedstocks, and avoidance of hazardous reagents and solvents, provide a framework for this endeavor. marketresearchintellect.combeilstein-journals.orgsigmaaldrich.combeilstein-journals.org
Key areas for investigation include:
Catalytic Approaches: Exploring catalytic methods to replace stoichiometric reagents could significantly reduce waste generation. This might involve the use of transition metal catalysts or organocatalysts to facilitate the key bond-forming reactions in the synthesis of the methanetrisulfonyl core.
Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound could offer enhanced safety, better process control, and higher yields compared to batch processing. This is particularly relevant given the potential hazards associated with some of the reagents used in its current synthesis.
Alternative Solvents: Investigating the use of greener solvents, such as ionic liquids or supercritical fluids, could minimize the environmental impact associated with volatile organic compounds (VOCs).
Energy Efficiency: Developing synthetic routes that operate at lower temperatures and pressures would contribute to a more energy-efficient and sustainable process.
A comparative analysis of potential green synthetic strategies is presented in Table 1.
Table 1: Potential Green Synthetic Strategies for this compound
| Strategy | Potential Advantages | Key Challenges |
|---|---|---|
| Catalytic Synthesis | Higher atom economy, reduced waste, potential for asymmetric synthesis. | Catalyst design and stability, separation of catalyst from product. |
| Flow Chemistry | Improved safety and control, scalability, higher throughput. | Initial setup cost, potential for clogging with solid byproducts. |
| Use of Green Solvents | Reduced environmental impact, potential for improved reactivity or selectivity. | Solvent selection and recovery, cost of novel solvents. |
| Energy-Efficient Routes | Lower energy consumption, reduced carbon footprint. | Identification of low-temperature reaction pathways, catalyst development. |
Exploration of Novel Catalytic Activities Beyond Established Paradigms
The application of tris(fluorosulfonyl)methane as a new Friedel-Crafts reaction catalyst has been noted. numberanalytics.com The strong electron-withdrawing nature of the three fluorosulfonyl groups makes the central carbon atom highly acidic, suggesting its potential as a potent Brønsted or Lewis acid catalyst. beilstein-journals.orgsaskoer.ca Future research should aim to explore catalytic activities beyond these established paradigms.
Potential areas for novel catalytic applications include:
Asymmetric Catalysis: The development of chiral derivatives of this compound could open doors to its use as a catalyst in asymmetric synthesis, a critical area in modern organic chemistry and drug discovery.
Oxidative Catalysis: Investigating the potential of this compound or its derivatives to act as catalysts or co-catalysts in oxidation reactions could lead to new and efficient methods for the synthesis of valuable oxygenated compounds.
Polymerization Catalysis: The unique electronic properties of this compound could be harnessed to initiate or control polymerization reactions, potentially leading to the synthesis of novel polymers with unique properties.
The exploration of these novel catalytic activities would significantly expand the utility of this compound in synthetic chemistry.
Advanced Mechanistic Studies using Combined Spectroscopic and Computational Hybrid Approaches
A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing applications and discovering new ones. Future research should employ a synergistic approach that combines advanced spectroscopic techniques with computational modeling. saskoer.catandfonline.comresearchgate.net
Key methodologies to be employed include:
In-situ Spectroscopy: Techniques such as in-situ NMR, IR, and Raman spectroscopy can provide real-time information on the formation and consumption of intermediates during a reaction, offering valuable insights into the reaction pathway.
Advanced Mass Spectrometry: Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to detect and characterize transient intermediates and catalytic species.
Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates. colab.wswiley.comnih.govresearchgate.net This can provide a detailed atomistic-level understanding of the reaction mechanism.
By combining experimental and theoretical approaches, a comprehensive picture of the reactivity of this compound can be developed, paving the way for its rational application in catalysis and synthesis.
Design of Next-Generation Fluorinated Reagents Based on this compound Scaffolds
The field of fluorination chemistry is constantly evolving, with a continuous demand for new reagents that offer improved reactivity, selectivity, and safety. wiley.comnih.govnumberanalytics.comrsc.org The unique structural and electronic properties of this compound make it an attractive scaffold for the design of next-generation fluorinated reagents.
Aryl esters of the aci-form of this compound are known to be reactive intermediates. numberanalytics.comnumberanalytics.com This reactivity can be harnessed to develop novel fluorinating agents. Future research in this area could focus on:
Electrophilic Fluorinating Reagents: Modification of the this compound structure could lead to the development of new electrophilic fluorinating agents with tunable reactivity.
Nucleophilic Fluorinating Reagents: While less intuitive, derivatization of the scaffold might allow for the generation of novel sources of nucleophilic fluoride (B91410).
Fluoroalkylating Reagents: The trifluoromethylsulfonyl groups could potentially be transferred in fluoroalkylation reactions, providing a new tool for the introduction of these important motifs into organic molecules.
The design of such reagents would be guided by the principles of modern reagent design, aiming for bench-stable, easy-to-handle, and highly selective compounds. marketresearchintellect.comnumberanalytics.comorganic-chemistry.org A comparison of potential next-generation reagents based on the this compound scaffold is presented in Table 2.
Table 2: Potential Next-Generation Fluorinated Reagents from this compound
| Reagent Type | Potential Application | Design Strategy |
|---|---|---|
| Electrophilic Fluorinating Agent | Fluorination of electron-rich substrates. | Modification of the scaffold to enhance the electrophilicity of a fluorine atom. |
| Nucleophilic Fluorinating Agent | Fluorination of electron-deficient substrates. | Derivatization to create a masked source of fluoride anion. |
| Fluoroalkylating Agent | Introduction of trifluoromethylsulfonyl groups. | Design of derivatives that can undergo selective C-S or S-F bond cleavage. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
